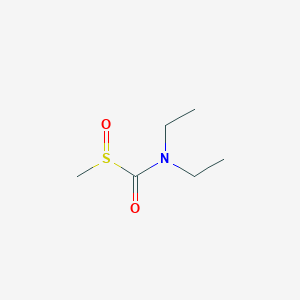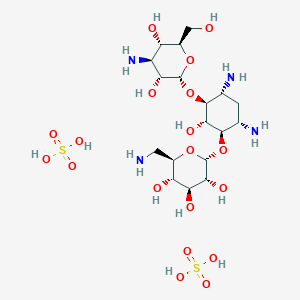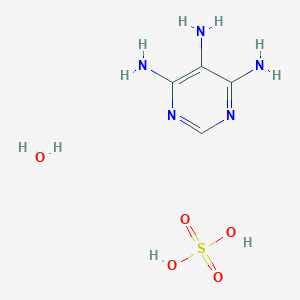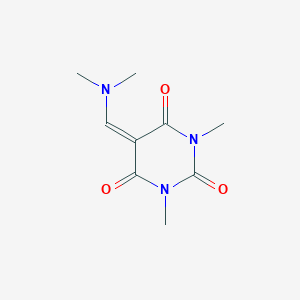
N,N-diethyl-1-methylsulfinylformamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N,N-diethyl-1-methylsulfinylformamide and related sulfinylformamides involves several steps, including the preparation of N-sulfinyl imines as intermediates. These intermediates are versatile for the asymmetric synthesis of amines, showcasing the importance of sulfinamide groups in synthetic chemistry. For instance, the use of N-tert-butanesulfinyl imines demonstrates their utility in generating a wide range of enantioenriched amines (Ellman et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to N,N-diethyl-1-methylsulfinylformamide, such as N-methylformamide, has been extensively studied. For example, gas electron diffraction studies of N-methylformamide revealed detailed bond distances and angles, providing insight into the molecular geometry of these compounds (Kitano & Kuchitsu, 1973).
Chemical Reactions and Properties
Chemical reactions involving sulfinylformamides often include oxidative arylmethylation cascades, highlighting the chemical versatility and reactivity of the sulfinyl group in creating complex molecules with all-carbon quaternary centers (Tan et al., 2016). Additionally, the homologative assembly of α-substituted methylsulfinamide motifs from N-sulfinylamines underlines the strategic importance of the sulfinamide functionality in synthetic chemistry (Malik et al., 2023).
Physical Properties Analysis
The physical properties of compounds closely related to N,N-diethyl-1-methylsulfinylformamide, such as N-methylformamide, have been characterized through various spectroscopic methods. For instance, infrared spectroscopy and X-ray diffraction have provided detailed insights into the structure and behavior of N-methylformamide in different states (Ohtaki et al., 1986).
Chemical Properties Analysis
The chemical properties of N,N-diethyl-1-methylsulfinylformamide derivatives, including reactivity and stereochemistry, can be inferred from studies on similar sulfinamide-based systems. Research on asymmetric syntheses and chemical transformations of sulfinamides illustrates the significant role of sulfinamide groups in facilitating chemical reactions and determining the outcome of stereochemical configurations (Truong et al., 2007).
Wissenschaftliche Forschungsanwendungen
Biological Effects of Related Compounds
Acetamide, formamide, and their derivatives, including N,N-diethyl variants, have been reviewed for their toxicological profiles. These compounds continue to hold commercial importance, with ongoing research adding significantly to our understanding of their biological effects. The toxicity, biological responses, and potential usage of these chemicals are studied individually due to the qualitative and quantitative differences in their biological impacts. This information is crucial for understanding the safety and application of N,N-diethyl-1-methylsulfinylformamide in scientific research (Kennedy, 2001).
Applications in Synthesis of N-heterocycles
Chiral sulfinamides, closely related to N,N-diethyl-1-methylsulfinylformamide, are renowned for their role in the stereoselective synthesis of amines and their derivatives. Tert-butanesulfinamide, for example, has been extensively used as an enantiopure standard in asymmetric N-heterocycle synthesis via sulfinimines. This methodology provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives, underlining the potential application of N,N-diethyl-1-methylsulfinylformamide in similar synthetic processes (Philip et al., 2020).
Chemoinformatics and Drug Discovery
In chemoinformatics, the study and manipulation of chemical compounds, including those related to N,N-diethyl-1-methylsulfinylformamide, play a pivotal role. This scientific discipline, crucial for drug discovery and development, involves the analysis, visualization, and utilization of chemical information. Emerging methodologies and public databases support the development and validation of new approaches, potentially applicable to compounds like N,N-diethyl-1-methylsulfinylformamide (Agrafiotis et al., 2007).
Zukünftige Richtungen
As of now, there are very few articles published on N,N-diethyl-1-methylsulfinylformamide . Future research could focus on its synthesis, chemical reactions, mechanism of action, and potential applications. It could also be interesting to study its physical and chemical properties in more detail and assess its safety and hazards .
Eigenschaften
IUPAC Name |
N,N-diethyl-1-methylsulfinylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-4-7(5-2)6(8)10(3)9/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSRGOGWCPXJIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930906 | |
| Record name | (Diethylamino)(methanesulfinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-1-methylsulfinylformamide | |
CAS RN |
140703-15-7 | |
| Record name | S-Methyl N,N-diethylthiolcarbamate sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140703157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Diethylamino)(methanesulfinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-METHYL-N,N-DIETHYLTHIOCARBAMOYL SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6937KA5QD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B14921.png)
![Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B14922.png)






